硝酸カリウム-15N

説明

Potassium nitrate labeled with nitrogen-15 (^15N) is used as a tracer in studies to understand nitrogen (N) dynamics in soil and water systems. It plays a crucial role in agriculture and environmental science due to its involvement in nitrogen metabolism and its widespread use as a fertilizer.

Synthesis Analysis

A method to remove nitrite impurity from nitrate labeled with ^15N has been developed, highlighting the precision required in creating high-purity reagents for research purposes. This process involves the oxidation of NO2- to NO3- by UV light in the presence of a TiO2 catalyst, ensuring the purity of potassium nitrate-15N for accurate tracing in environmental studies (Malone & Stevens, 1998).

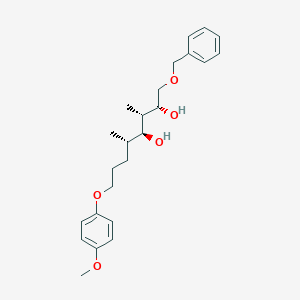

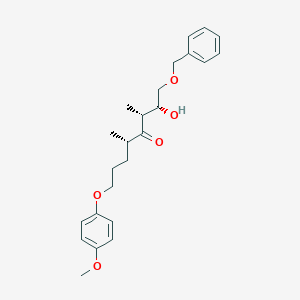

Molecular Structure Analysis

Research on potassium nitrate's molecular structure has led to the discovery of a new modification, δ-KNO3, highlighting the diverse crystalline forms potassium nitrate can assume. This modification shows unique coordination numbers and stacking of NO3- anions different from known forms, indicating the complexity of its molecular structure (Wolf, Alam, & Feldmann, 2015).

Chemical Reactions and Properties

The interaction of potassium with nitrogen metabolism was studied in apple dwarf rootstock seedlings, demonstrating how potassium levels affect plant growth, carbon (C) accumulation, and nitrate metabolism. This study illustrates the intricate relationship between potassium and nitrogen in plant physiology (Xu et al., 2020).

Physical Properties Analysis

A study on the crystalline phases of potassium nitrate through molecular dynamics simulations offers insights into its structural features under various pressures and temperatures. This research helps in understanding the stability and phase transitions of potassium nitrate, which are crucial for its application in different environmental conditions (Smith & Clarke, 1989).

科学的研究の応用

農業:作物の窒素吸収の強化

硝酸カリウム-15Nは、作物による窒素の吸収を追跡するための農業研究において非常に重要です。これは、さまざまな施肥戦略が植物の窒素効率にどのように影響するかを理解するのに役立ちます。 この同位体トレーシング技術は、作物の収量を向上させ、環境への影響を軽減するための肥料処方の改善に役立ってきました .

環境科学:土壌窒素保持研究

研究者は、this compoundを使用して、土壌有機物中の窒素の保持を研究しています。 このアプリケーションは、窒素肥料が土壌の健康と炭素隔離能力に及ぼす長期的な影響を評価するのに役立つため、環境科学にとって非常に重要であり、気候変動の緩和戦略に影響を与えます .

生化学:硝酸塩定量のための内部標準

生化学では、this compoundは、生物学的サンプル中の硝酸塩の定量のための内部標準として役立ちます。 これは、さまざまな健康および生理学的調査のために、硝酸塩レベルの正確な測定が求められるヒトまたは動物の被験者を対象とした研究において特に重要です .

植物生理学:タンパク質量測定

この化合物は、シロイヌナズナなどのモデル生物におけるタンパク質量を測定するために、植物生理学で使用されます。 このアプリケーションは、さまざまな環境および遺伝的要因に対する遺伝子発現とタンパク質合成を理解するために不可欠です .

微生物生態学:土壌微生物群集の理解

This compoundは、土壌微生物群集の組成と存在量の探求に役立ちます。 これは、窒素循環におけるさまざまな微生物群の役割とそのさまざまな農業慣行に対する反応を解読するのに役立ちます .

稲作における同位体トレーシング

This compoundを用いた統合メタゲノミクスと同位体トレーシングは、窒素施用量と植え付け密度が稲の根の窒素吸収効率に影響を与えるメカニズムを明らかにします。 この研究は、高収量と品質を実現するための稲作慣行を最適化するために不可欠です .

窒素源の比較研究

This compoundは、トウモロコシなどの作物に施用されるさまざまな窒素源の効率を評価するための比較研究で使用されます。 このような研究は、窒素損失を最小限に抑えながら作物の吸収を促進する最も効果的な施肥方法を決定するために不可欠です .

ナノテクノロジー:化学生産における酸化剤

ナノテクノロジーの分野では、this compoundは化学生産における酸化剤として使用されます。 その用途は、さまざまな産業および製薬プロセスにおいて重要なサッカリン、ビタミンC、イソニアジド、安息香酸などの化合物の合成にまで及びます .

作用機序

Target of Action

Potassium nitrate-15N is an inorganic compound enriched with the nitrogen-15 (^15N) isotope . The primary target of this compound is the nitrogen cycle in organisms, specifically the uptake of fertilizer nitrogen (N) by crops and its retention in soil organic matter .

Mode of Action

Potassium nitrate-15N interacts with its targets by being assimilated into the organism’s nitrogen cycle. It is used as a tracer to follow the uptake of fertilizer nitrogen by crops and its retention in soil organic matter . It can also serve as an internal standard for quantifying nitrate in biological samples, mainly of human or animal origin .

Biochemical Pathways

The assimilation of potassium nitrate-15N affects the nitrogen metabolism pathway. This pathway involves the sequential reactions catalyzed by the enzymes nitrate reductase (NR), nitrite reductase (NiR), glutamine synthetase (GS), and glutamate synthase (GOGAT) . The reduction of nitrate (NO3-) to nitrite (NO2-) via NR is the rate-limiting step in this pathway .

Pharmacokinetics

It is known that the compound is used in agriculture, suggesting that it is likely absorbed by plants from the soil and distributed within the plant through the vascular system .

Result of Action

The use of potassium nitrate-15N allows for the tracking of nitrogen uptake and retention in crops and soil organic matter . This can provide valuable information about the efficiency of nitrogen use in agricultural systems and contribute to strategies for improving nitrogen use efficiency.

Action Environment

The action of potassium nitrate-15N can be influenced by various environmental factors. For instance, soil texture and fertilizer timing can affect the uptake and assimilation of the compound

Safety and Hazards

Potassium nitrate-15N may intensify fire and is harmful if swallowed. It can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation .

将来の方向性

特性

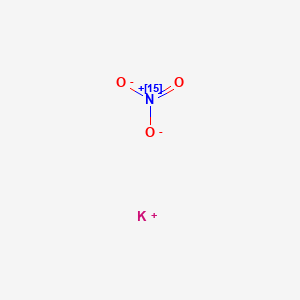

IUPAC Name |

potassium;dioxido(oxo)(15N)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.NO3/c;2-1(3)4/q+1;-1/i;1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIUAXJPYTZDNR-IEOVAKBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

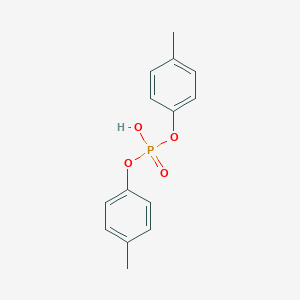

Canonical SMILES |

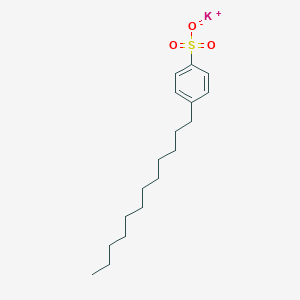

[N+](=O)([O-])[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15N+](=O)([O-])[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447921 | |

| Record name | Potassium (~15~N)nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.097 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57654-83-8 | |

| Record name | Potassium (~15~N)nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Why was Potassium Nitrate-15N used in this study instead of regular Potassium Nitrate?

A1: Researchers used K15NO3 as a tracer to track the fate of nitrogen derived from nitrate in the peatland soil. The 15N isotope is heavier than the more common 14N, allowing scientists to distinguish between nitrogen originating from the K15NO3 and nitrogen already present in the soil. By analyzing the isotopic composition of N2O emitted from the soil, they could determine if the N2O was produced via denitrification of nitrate.

Q2: How did the researchers use Potassium Nitrate-15N to investigate N2O production pathways?

A2: The researchers applied K15NO3 to peatland soil samples in a controlled laboratory setting. They then monitored the isotopic composition (specifically the 15N enrichment) of the emitted N2O over time. Observing negative site preference and 18O values during the nitrate treatment indicated nitrifier-denitrification as a source of N2O []. This approach allowed them to identify nitrifier-denitrification as a key process contributing to N2O emissions when nitrate is present.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。